molecular formula C28H21ClN6O4S B2517824 N-(4-{[7-CHLORO-3-(4-ETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}PHENYL)FURAN-2-CARBOXAMIDE CAS No. 893788-68-6

N-(4-{[7-CHLORO-3-(4-ETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}PHENYL)FURAN-2-CARBOXAMIDE

Cat. No.: B2517824
CAS No.: 893788-68-6
M. Wt: 573.02
InChI Key: DBCPUCPQXBTOHZ-UHFFFAOYSA-N
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Description

N-(4-{[7-CHLORO-3-(4-ETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}PHENYL)FURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of triazoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including a triazole ring, a quinazoline moiety, and a furan carboxamide group, contributes to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of N-(4-{[7-CHLORO-3-(4-ETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}PHENYL)FURAN-2-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving an azide and an alkyne derivative. This step is often catalyzed by copper (I) ions.

    Quinazoline Moiety Synthesis: The quinazoline moiety is synthesized through a series of condensation reactions involving appropriate amines and aldehydes.

    Coupling Reactions: The triazole and quinazoline intermediates are then coupled together using suitable coupling reagents to form the triazoloquinazoline core.

    Introduction of the Furan Carboxamide Group:

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

N-(4-{[7-CHLORO-3-(4-ETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}PHENYL)FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can occur at the nitro or sulfonyl groups, converting them to amines or thiols, respectively.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro and sulfonyl groups, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.

Comparison with Similar Compounds

N-(4-{[7-CHLORO-3-(4-ETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}PHENYL)FURAN-2-CARBOXAMIDE can be compared with other similar compounds, such as:

These compounds share similar structural features, such as the triazoloquinazoline core, but differ in their substituents, which can lead to variations in their biological activities and applications. The unique combination of functional groups in this compound contributes to its distinct chemical properties and potential as a therapeutic agent.

Properties

IUPAC Name

N-[4-[[7-chloro-3-(4-ethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]amino]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21ClN6O4S/c1-2-17-5-12-21(13-6-17)40(37,38)28-26-32-25(22-16-18(29)7-14-23(22)35(26)34-33-28)30-19-8-10-20(11-9-19)31-27(36)24-4-3-15-39-24/h3-16H,2H2,1H3,(H,30,32)(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBCPUCPQXBTOHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NC5=CC=C(C=C5)NC(=O)C6=CC=CO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21ClN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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